4-[(E)-2-nitroethenyl]benzene-1,2-diol

Catalog No.
S624789
CAS No.
108074-44-8
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-2-nitroethenyl]benzene-1,2-diol

CAS Number

108074-44-8

Product Name

4-[(E)-2-nitroethenyl]benzene-1,2-diol

IUPAC Name

4-[(E)-2-nitroethenyl]benzene-1,2-diol

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+

InChI Key

LLJASJHXECDHOM-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Synonyms

1,2-dihydroxy-4-(nitroethenyl)benzene, SL-1, SL-1 pigment

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O

This compound is a derivative of benzene with two hydroxyl groups (-OH) attached at positions 1 and 2 (catechol) and a nitroethylene group (-CH=CH-NO2) attached at position 4. The double bond within the nitroethylene group has an E configuration, meaning the nitro group (NO2) and the hydrogen (H) are on opposite sides of the double bond.


Molecular Structure Analysis

The key features of the molecule include:

  • Aromatic benzene ring with two hydroxyl groups in ortho positions (catechol). Catechol is a known antioxidant and chelating agent [].
  • Nitroethylene group attached to the ring. The presence of the nitro group makes the molecule electron-withdrawing, potentially affecting its reactivity.
  • E configuration of the double bond in the nitroethylene group, which may influence its spatial interactions with other molecules.

Chemical Reactions Analysis

  • Addition reactions: The double bond in the nitroethylene group could undergo addition reactions with nucleophiles due to its electron-deficient nature.
  • Acid-base reactions: The hydroxyl groups can act as Brønsted-Lowry acids, donating protons (H+).
  • Redox reactions: The nitro group can potentially participate in redox reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

No data on specific physical and chemical properties (melting point, boiling point, solubility, etc.) is currently available for 4-[(E)-2-nitroethenyl]benzene-1,2-diol.

  • The nitro group can be a potential explosive hazard if heated rapidly or exposed to strong oxidizing agents [].
  • Catechol can be an irritant and may cause skin sensitization [].

XLogP3

1.5

Dates

Modify: 2023-08-15
Mikami Y; Takahashi K; Fukushima K; Yazawa K; Arai T; Kubo A; Saito N; Kawakami N; A new pigment from Streptomyces lavendulae, Journal of Antibiotics, 403, 386-387. DOI:10.7164/antibiotics.40.385 PMID:3570990

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